molecular formula C31H31O3P B2593521 (3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole CAS No. 2351219-89-9

(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole

Cat. No.: B2593521
CAS No.: 2351219-89-9
M. Wt: 482.56
InChI Key: QNPLZIHZHBJCJB-DHUJRADRSA-N
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Description

The compound “(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole” is a chiral benzoxaphosphole derivative characterized by a fused heterocyclic system containing phosphorus. Its structure includes a tert-butyl group at the 3R position, a 2,6-dimethoxy-substituted phenyl ring, and additional phenyl substituents at the 3,5-positions of the central aromatic core.

Properties

IUPAC Name

(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31O3P/c1-31(2,3)35-20-34-26-18-12-17-23(30(26)35)27-28(32-4)24(21-13-8-6-9-14-21)19-25(29(27)33-5)22-15-10-7-11-16-22/h6-19H,20H2,1-5H3/t35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPLZIHZHBJCJB-DHUJRADRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzoxaphosphole core through cyclization reactions.
  • Introduction of the tert-butyl group via alkylation reactions.
  • Attachment of the dimethoxy and diphenylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of (3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from analogous organophosphorus and heterocyclic systems:

Structural Analogues in Organophosphorus Chemistry

  • Compound 9 () : A phosphine derivative with a tert-butyldimethylsilyl (TBS) group and a methoxy-substituted aromatic system. While it shares steric bulk (tert-butyl) and methoxy substituents, its tetrahydrofuran backbone and thiopyrimidine linkage distinguish it from the benzoxaphosphole core. Such differences likely result in divergent reactivity, particularly in metal coordination or catalytic activity .
  • Sulfonamide Derivatives (): Compounds like 2-(4,4-difluoropiperidin-1-yl)-ethanesulfonamide feature sulfonamide groups and triazole-pyrrolo-pyrazine moieties.

Bioactive Compounds with Aromatic Substitution Patterns

  • Zygocaperoside and Isorhamnetin-3-O Glycoside (): Flavonoid glycosides isolated from Zygophyllum fabago exhibit methoxy and phenyl groups but lack phosphorus. Their bioactivity (e.g., antioxidant properties) arises from phenolic hydroxyl groups, contrasting with the benzoxaphosphole’s electron-deficient phosphorus center .
  • Isoquinoline Alkaloids and Phenolic Acids (): Compounds like coumaric acid and apigenin share methoxy and phenyl substituents but differ in backbone structure and functional groups. Their anti-inflammatory activities are mediated through hydrogen bonding and π-π interactions, whereas benzoxaphospholes may engage in phosphine-ligand interactions .

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Potential Applications Distinctive Features
Benzoxaphosphole (Target) Phosphorus heterocycle 3R-tert-butyl, 2,6-dimethoxy-phenyl Asymmetric catalysis Chiral center, electron-rich
Phosphine Derivative () Tetrahydrofuran-phosphine TBS, methoxy-phenyl, thiopyrimidine Nucleotide synthesis Steric protection, sulfur linkage
Flavonoid Glycosides () Flavonoid backbone Methoxy, hydroxyl, glycoside Antioxidant, anti-inflammatory Polar glycoside moiety
Sulfonamide Derivatives () Pyrrolo-triazolo-pyrazine Sulfonamide, triazole Kinase inhibition Rigid heteroaromatic system

Biological Activity

(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole is a compound belonging to the class of benzoxaphospholes, which are characterized by their unique phosphorus-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C21H27O3P. It features a phosphole ring fused with a benzene structure, which contributes to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that benzoxaphospholes exhibit significant anticancer properties. For instance, a study demonstrated that compounds in this class can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G2/M phase
A54918Inhibition of mitochondrial respiration

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains and fungi.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Mechanistic Studies

Mechanistic studies have shown that the biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways. For example:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases (CDKs), affecting cell cycle progression.

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. The study reported a significant reduction in tumor size following treatment with this compound compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole?

  • Methodological Answer : The synthesis of benzoxaphosphole derivatives often involves multi-step coupling reactions. For example, tert-butyl groups can be introduced via nucleophilic substitution using tert-butyl halides under basic conditions (e.g., NaH in THF) . Silylation agents, such as triphenylsilyl chloride, are critical for protecting hydroxyl groups during intermediate steps, as seen in analogous dinaphtho-dioxaphosphepin syntheses . Key steps include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation.
  • Chiral resolution using enantiopure precursors to ensure the (3R) configuration.
  • Phosphorus incorporation via cyclization with phosphorus trichloride or oxyphosphorylation .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR are essential for verifying the benzoxaphosphole core and substituents. For example, 31P^{31}\text{P} NMR typically shows peaks between δ 10–30 ppm for similar phosphorus heterocycles .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: methanol/water with 0.1% formic acid) ensures purity (>98%) and detects trace impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the (3R) configuration .
  • Sample Preparation : Use deactivated glassware (5% dimethyldichlorosilane in toluene) to prevent analyte adsorption during extraction .

Advanced Research Questions

Q. How can stereochemical contradictions in the 3R configuration be resolved during synthesis?

  • Methodological Answer :

  • Chiral Shift Reagents : Europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] induces splitting in 1H^{1}\text{H} NMR signals, confirming enantiopurity .
  • X-ray Diffraction : Single-crystal analysis provides definitive proof of the (3R) configuration, as demonstrated in structurally related dinaphtho-dioxaphosphepin derivatives .
  • Comparative CD Spectroscopy : Compare experimental circular dichroism spectra with computational (TD-DFT) predictions to validate chiral centers .

Q. How to address discrepancies in reported solubility or stability data across solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in aprotic (e.g., DMF, THF) and protic (e.g., methanol, water) solvents. For example, tert-butyl groups enhance solubility in non-polar solvents, while methoxy groups improve polar solvent compatibility .
  • Degradation Studies : Use LC-MS to monitor decomposition under varying pH and temperature. For instance, acidic conditions may hydrolyze the benzoxaphosphole ring, while basic conditions could dealkylate methoxy groups .
  • Controlled Atmosphere Handling : Store samples under inert gas (N2_2/Ar) to prevent oxidation of the phosphorus center .

Q. What strategies validate the compound’s potential as a ligand in asymmetric catalysis?

  • Methodological Answer :

  • Coordination Studies : Titrate the compound with transition metals (e.g., Pd, Rh) and monitor shifts in 31P^{31}\text{P} NMR to assess binding affinity .
  • Catalytic Screening : Test enantioselectivity in model reactions (e.g., hydrogenation of ketones). For example, dinaphtho-dioxaphosphepin analogs show >90% enantiomeric excess (ee) in Pd-catalyzed couplings .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict steric and electronic effects of the tert-butyl and diphenyl groups on catalytic activity .

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